molecular formula C16H11ClN4O3S2 B11662428 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide CAS No. 303107-40-6

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11662428
CAS No.: 303107-40-6
M. Wt: 406.9 g/mol
InChI Key: OHXMGJAJYGGZCB-QGMBQPNBSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The benzothiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Hydrazide Moiety: The intermediate compound is then reacted with hydrazine to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide exerts its effects depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide include:

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the nitro and chloro substituents, which may affect its biological activity.

    N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide: Lacks the benzothiazole ring, which may influence its chemical reactivity and applications.

Properties

CAS No.

303107-40-6

Molecular Formula

C16H11ClN4O3S2

Molecular Weight

406.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11ClN4O3S2/c17-11-6-5-10(7-13(11)21(23)24)8-18-20-15(22)9-25-16-19-12-3-1-2-4-14(12)26-16/h1-8H,9H2,(H,20,22)/b18-8+

InChI Key

OHXMGJAJYGGZCB-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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